Iralukast sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

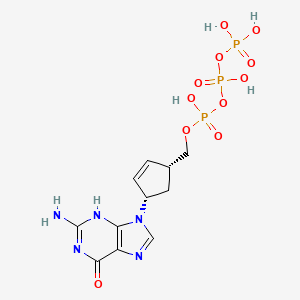

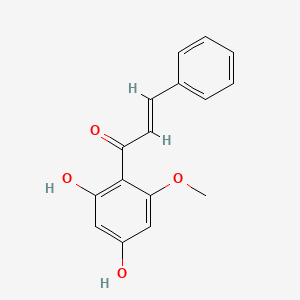

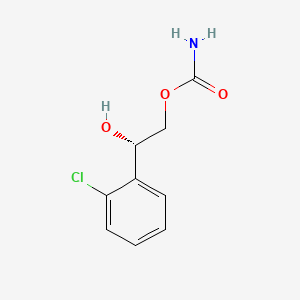

Cgp 45715A, also known as iralukast, is a potent peptido-leukotriene antagonist for the use in diseases of the respiratory tract by antagonizing the bronchoconstrictive, mucus secretory and inflammatory effects of these leukotrienesand. It is a structural analogue of LTD4.

Aplicaciones Científicas De Investigación

Trace-Level Quantitation in Human Plasma

Iralukast sodium, known for its application in treating asthma, posed analytical challenges in its quantitation during clinical trials. A sensitive liquid chromatography/tandem mass spectrometry (LC/MS/MS) method was developed to analyze iralukast at low doses. The method addressed issues like the compound's instability under certain conditions and achieved a lower limit of quantitation (LLOQ) of 10 pg/mL. This method was crucial for obtaining plasma concentration-time profiles in moderate asthma patients (Majumdar, Bakhtiar, Melamed, & Tse, 2000).

Inhibition Effect on Copper Corrosion

Interestingly, research extended beyond medical applications to the field of corrosion science. Montelukast Sodium (a form of iralukast sodium) was investigated as a corrosion inhibitor for copper in acidic environments. The findings indicated that Montelukast Sodium adsorbs on the copper surface, acting as a mixed-type inhibitor, and follows Langmuir adsorption isotherm (Tan et al., 2017).

Delivery Strategies for Montelukast

A review detailed various emerging strategies for the delivery of montelukast, highlighting its bronchoprotective, anti-inflammatory, and anti-allergic properties. Strategies like formation of supramolecular adducts, encapsulation in nanoparticles and liposomes were explored to enhance montelukast's bioavailability and physico-chemical stability. New dosage forms were designed for non-enteric absorption, including absorption in the oral cavity and local action in the nasal mucosa or pulmonary epithelium (Barbosa, Almeida Paz, & Braga, 2016).

Stability-Indicating UPLC Method for Montelukast Impurities

Research focused on developing a Reverse Phase Ultra Performance Liquid Chromatography (RPUPLC) method for determining impurities in Montelukast sodium Oral Granules. This method, using a specific chromatographic separation technique, was essential for ensuring the purity and safety of the drug (Bapatu et al., 2012).

Fast Dissolving Oral Thin Films

A study explored montelukast sodium fast dissolving oral thin films as a potential solution for patients with difficulty swallowing tablets. The research indicated that these films, prepared by solvent casting technique, could improve the dissolution rate and patient compliance, particularly for the elderly and pediatric patients (Kapoor, 2015).

Dynamic Dissolution Testing for Oral Absorption Prediction

Dynamic dissolution testing was used to predict the oral absorption of montelukast sodium. The study aimed to develop a dissolution test method correlating with in vivo data, crucial for understanding and improving the drug's oral bioavailability (Okumu, DiMaso, & Löbenberg, 2008).

Propiedades

Número CAS |

125617-94-9 |

|---|---|

Nombre del producto |

Iralukast sodium |

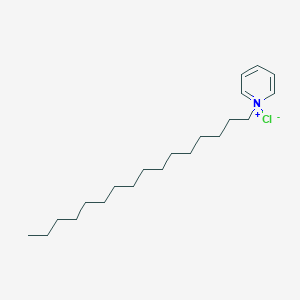

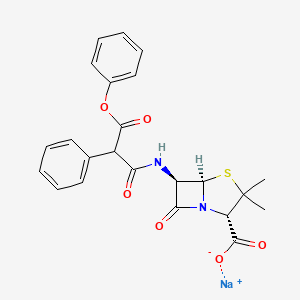

Fórmula molecular |

C38H36F3NaO8S |

Peso molecular |

732.7 g/mol |

Nombre IUPAC |

sodium;7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C38H37F3O8S.Na/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26;/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47);/q;+1/p-1/b6-4-,14-8+;/t34-,35+;/m0./s1 |

Clave InChI |

UVMDAJYLEKEIPJ-RWRWEHELSA-M |

SMILES isomérico |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

SMILES canónico |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid CGP 45715A CGP-45715 A iralukast |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.